11-Deoxyprednisone acetate

説明

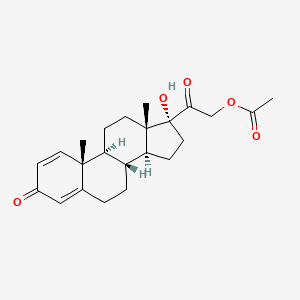

11-Deoxyprednisone acetate (B1210297) is a synthetic corticosteroid, identified chemically as 21-Acetyloxy-17-hydroxypregna-1,4-diene-3,20-dione. nih.gov As a member of the steroid family, it holds a specific place in biochemical and medicinal research. Its structure is notable for two key features: the absence of a hydroxyl group at the 11th carbon position, a characteristic of 11-deoxycorticosteroids, and the presence of an acetate group at the C21 position. These structural attributes define its relevance and application in various fields of steroid science.

Structure

3D Structure

特性

IUPAC Name |

[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h6,9,12,17-19,27H,4-5,7-8,10-11,13H2,1-3H3/t17-,18+,19+,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRZJAMAOJQSRN-JZTHCNPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00154517 | |

| Record name | 11-Deoxyprednisone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00154517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249-67-8 | |

| Record name | 21-(Acetyloxy)-17-hydroxypregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1249-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Deoxyprednisone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001249678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC18314 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Deoxyprednisone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00154517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-DEOXYPREDNISONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N587LS3RF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Metabolism and Endogenous Intermediacy of 11 Deoxyprednisone Acetate

Glucocorticoid Receptor (GR)

The GR is a ligand-activated transcription factor that mediates the anti-inflammatory and metabolic effects of glucocorticoids. oncotarget.com The binding affinity of a steroid to the GR is a key determinant of its potency. Research into the structure-activity relationships of various steroids has shown that modifications to the steroid backbone significantly alter GR binding. A crucial finding is that the substitution of an acetate (B1210297) group at the C-21 position (21-OAc) on corticosteroids like hydrocortisone (B1673445) leads to a decrease in the steroid's affinity for the GR compared to the parent alcohol. nih.gov As 11-Deoxyprednisone acetate is a 21-acetate ester, it is expected to have a lower binding affinity for the GR than its corresponding alcohol, 11-Deoxy Prednisolone (B192156). The parent compounds, prednisone (B1679067) and prednisolone, are known GR agonists, and the absence of the 11β-hydroxyl group generally reduces glucocorticoid activity.

Mineralocorticoid Receptor (MR)

The MR plays a critical role in regulating electrolyte and water balance. mdpi.com Unlike the GR, the MR binds both mineralocorticoids (like aldosterone) and glucocorticoids (like cortisol and corticosterone) with similarly high affinity. nih.govnih.gov Studies have demonstrated that 11-deoxysteroids, such as 11-deoxycorticosterone (DOC) and 11-deoxycortisol, are effective ligands for the MR. nih.gov In fact, the binding affinity of DOC for the MR is comparable to or even greater than that of aldosterone. nih.gov The planarity of the steroid molecule is considered a critical factor for high-affinity MR binding. researchgate.netconicet.gov.ar Given that this compound shares the characteristic 11-deoxy structure with potent MR ligands, it is highly likely to bind to the MR and potentially act as an agonist.

| Compound | Glucocorticoid Receptor (GR) Binding Affinity | Mineralocorticoid Receptor (MR) Binding Affinity | Reference |

|---|---|---|---|

| This compound | Lower than parent alcohol (inferred) | Expected to bind (inferred from structure) | nih.gov |

| Cortisol (Hydrocortisone) | High | High (equal to aldosterone) | nih.govnih.gov |

| Aldosterone | Much lower than corticosterone (B1669441) | High (reference mineralocorticoid) | nih.gov |

| Dexamethasone (B1670325) | Very High | Low | nih.gov |

| Deoxycorticosterone (DOC) | Low | High (equal to or greater than aldosterone) | nih.gov |

| Hydrocortisone 21-acetate | Lower than Hydrocortisone | Data not specified | nih.gov |

Preclinical Research Applications of 11 Deoxyprednisone Acetate

Investigation of 11-Deoxyprednisone Acetate (B1210297) in In Vitro Biological Systems

The study of steroid hormones and their synthetic analogs in controlled laboratory settings is fundamental to understanding their biological roles. In vitro systems, such as cell cultures, provide a powerful tool to dissect the molecular mechanisms of action of compounds like 11-Deoxyprednisone acetate, free from the complexities of a whole organism.

Use in Cell-Based Assays for Steroidogenic Pathway Research

Cell-based assays are crucial for investigating how chemical compounds interfere with the steroidogenic pathway, the multi-step process of converting cholesterol into various steroid hormones. nih.gov A primary model for this research is the human adrenocortical carcinoma cell line, H295R. europa.eunih.gov These cells are valuable because they express the key enzymes required for the synthesis of corticosteroids, androgens, and estrogens, mirroring the processes in the adrenal glands and gonads. europa.eunih.gov

In the context of steroidogenic pathway research, a compound like this compound would be introduced to H295R cell cultures. Researchers would then measure the changes in the levels of various steroid hormones produced by the cells. oecd.org A high-throughput version of the H295R assay allows for the screening of numerous chemicals and concentrations to identify potential disruptions in hormone production. nih.gov For instance, if this compound were to inhibit a specific enzyme in the pathway, an accumulation of the precursor steroid and a depletion of the subsequent products would be observed. nih.gov

Table 1: Key Enzymes in the Steroidogenic Pathway Relevant to this compound Research

| Enzyme Family | Specific Enzyme | Function in Steroidogenesis | Potential Impact of Inhibition |

| Cytochrome P450 | CYP11A1 (P450scc) | Converts cholesterol to pregnenolone (B344588) (rate-limiting step). nih.gov | General decrease in all steroid hormone production. |

| CYP17A1 | Has 17α-hydroxylase and 17,20-lyase activities, crucial for cortisol and sex steroid synthesis. nih.gov | Shifts production towards mineralocorticoids. | |

| CYP21A2 | Converts progesterone (B1679170) to deoxycorticosterone and 17α-hydroxyprogesterone to 11-deoxycortisol. | Accumulation of progesterone and 17α-hydroxyprogesterone. | |

| CYP11B1 | Converts 11-deoxycortisol to cortisol. | Accumulation of 11-deoxycortisol. | |

| Hydroxysteroid Dehydrogenases (HSDs) | 3β-HSD | Converts pregnenolone to progesterone. nih.gov | Accumulation of pregnenolone. |

| 11β-HSD | Interconverts active cortisol and inactive cortisone (B1669442). | Alters the local availability of active glucocorticoids. | |

| 17β-HSD | Converts androstenedione (B190577) to testosterone. | Affects the balance of androgens. |

This table is based on the general steroidogenic pathway and does not represent specific findings for this compound due to a lack of available data.

Role in Understanding Cellular Responses to Steroid Perturbations

Beyond its direct effects on hormone synthesis, this compound could be used to study how cells respond to changes in their steroid environment. Steroid hormones exert their effects by binding to intracellular receptors, which then regulate gene expression. numberanalytics.com This can influence a wide range of cellular processes, including proliferation, differentiation, and apoptosis. wjgnet.com

By treating cells with this compound, researchers could investigate several aspects of cellular response:

Receptor Binding and Activation: Studies would determine if this compound can bind to and activate glucocorticoid or mineralocorticoid receptors. This is often done using reporter gene assays, where receptor activation leads to the expression of a measurable protein like luciferase.

Gene Expression Profiling: Using techniques such as RNA sequencing, scientists could identify which genes are turned on or off in response to the compound. This would provide a broad overview of the cellular pathways affected.

Phenotypic Changes: Researchers would observe changes in cell behavior, such as increased or decreased cell division, initiation of apoptosis (programmed cell death), or differentiation into a more specialized cell type. For example, glucocorticoids are known to inhibit the proliferation of immune cells like lymphocytes. wjgnet.com

These in vitro studies are foundational for predicting the potential physiological and pharmacological effects of a synthetic steroid before it is tested in living organisms.

Studies of this compound in Non-Human In Vivo Animal Models

While in vitro studies provide mechanistic insights, in vivo animal models are essential to understand how a compound behaves in a complex biological system. msdvetmanual.com Rodent models, such as rats and mice, are commonly used in preclinical research. nih.govcsic.esmdpi.com

Analysis of its Presence and Metabolism in Animal Tissues and Biofluids

When a compound like this compound is administered to an animal, it is crucial to understand its absorption, distribution, metabolism, and excretion (ADME). mdpi.com This is often studied by administering a radiolabeled version of the compound and tracking its presence in various tissues and biofluids (blood, urine, feces) over time. nih.govmdpi.com

The liver is the primary site of steroid metabolism, where enzymes like 11β-hydroxysteroid dehydrogenase can modify the structure of corticosteroids. nih.gov The acetate group on this compound would likely be rapidly cleaved by esterase enzymes in the body, releasing the active steroid. The core steroid structure would then undergo further modifications, such as hydroxylation or conjugation, to facilitate its excretion. nih.gov Analysis of metabolites in urine and feces helps to build a complete picture of how the body processes and eliminates the compound. nih.gov

Elucidation of its Biochemical Effects on Steroid Homeostasis in Animal Models

A synthetic steroid can disrupt the hypothalamic-pituitary-adrenal (HPA) axis, the central regulatory system for stress and steroid production. If this compound acts as a glucocorticoid, it would be expected to suppress the release of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary gland. This negative feedback would lead to a decrease in the production of endogenous corticosterone (B1669441) by the adrenal glands.

Utility in Developing Animal Models for Studying Steroid-Related Biological Processes

Synthetic steroids can be used to create animal models that mimic human diseases or specific physiological states. For example, long-term administration of a potent glucocorticoid can induce a state resembling Cushing's syndrome, characterized by muscle wasting, fat redistribution, and metabolic changes. msdvetmanual.com Similarly, compounds with mineralocorticoid activity, like deoxycorticosterone acetate (DOCA), are used in combination with a high-salt diet to induce hypertension in rats, creating the "DOCA-salt" model of high blood pressure. csic.es

Given its structure, this compound could potentially be used to develop models to study processes regulated by glucocorticoids. However, without specific experimental data, its utility in this area remains theoretical.

Advanced Analytical Methodologies for Research on 11 Deoxyprednisone Acetate

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are fundamental to the analysis of 11-Deoxyprednisone acetate (B1210297), enabling its separation from complex matrices and precise quantification.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Research Sample Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of corticosteroids due to its selectivity, sensitivity, and speed. researchgate.netakjournals.com The development of a robust HPLC method for 11-Deoxyprednisone acetate involves several critical steps, starting with the selection of an appropriate stationary phase, typically a reversed-phase column such as C18. tci-thaijo.orgijcrt.orgscielo.br The mobile phase composition, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized through gradient or isocratic elution to achieve optimal separation from other steroids and potential impurities. tci-thaijo.orgijcrt.orgscielo.br

Method validation is a critical process to ensure the reliability of the analytical data. synzeal.com This involves demonstrating the method's specificity, linearity, accuracy, precision, and sensitivity. scielo.br Specificity is confirmed by the absence of interference from components in the sample matrix. scielo.br Linearity is established by analyzing a series of standard solutions over a defined concentration range and demonstrating a direct proportional relationship between concentration and detector response, typically with a correlation coefficient (r²) of ≥0.999. tci-thaijo.orgscielo.br

Accuracy is assessed through recovery studies, where a known amount of this compound is added to a sample matrix and the percentage recovered is calculated. ijcrt.org Precision, which encompasses both repeatability (intra-day precision) and intermediate precision (inter-day precision), is evaluated by the relative standard deviation (RSD) of multiple measurements, which should typically be less than 3%. scielo.br The limits of detection (LOD) and quantification (LOQ), which define the lowest concentration of the analyte that can be reliably detected and quantified, are also determined. tci-thaijo.org

A typical validated HPLC method for a related corticosteroid, dexamethasone (B1670325) acetate, utilized a C18 column with a mobile phase of methanol and water, achieving a linear range of 2.0-30.0 µg/mL and an RSD for precision of less than 3%. scielo.br Such validated methods are essential for the accurate quantification of this compound in research samples.

Table 1: Illustrative HPLC Method Parameters and Validation Data for Corticosteroid Analysis

| Parameter | Value/Range |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) tci-thaijo.orgscielo.br |

| Mobile Phase | Acetonitrile/Methanol and Water mixture tci-thaijo.orgijcrt.orgscielo.br |

| Detection | UV at specific wavelength (e.g., 240-254 nm) tci-thaijo.org |

| Flow Rate | Typically 1.0 mL/min ijcrt.org |

| Linearity (r²) | ≥ 0.999 tci-thaijo.org |

| Concentration Range | e.g., 2.5–50 μg/mL tci-thaijo.org |

| Precision (RSD) | < 3-5% tci-thaijo.orgscielo.br |

| Accuracy (Recovery) | 98-105% tci-thaijo.org |

This table presents typical values and ranges for HPLC analysis of corticosteroids based on published methods. tci-thaijo.orgijcrt.orgscielo.br

Application of Gas Chromatography-Mass Spectrometry (GC-MS) in Steroid Profiling and Metabolomics

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for comprehensive steroid profiling, including the analysis of this compound and its metabolites. researchgate.netnih.gov GC-MS offers high chromatographic resolution, which is crucial for separating structurally similar steroid isomers. nih.govtohoku.ac.jp The coupling of GC with a mass spectrometer provides high specificity and sensitivity for detection. diva-portal.org

For steroid analysis by GC-MS, a derivatization step is typically required to increase the volatility and thermal stability of the compounds. tue.nl This often involves oximation followed by silylation to protect ketone and hydroxyl functional groups, respectively. mdpi.com The choice of derivatizing agent and reaction conditions is optimized to ensure complete derivatization.

In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI) ionization. mdpi.com The resulting mass spectra, which show the fragmentation pattern of the molecule, provide a "fingerprint" that can be used for structural identification by comparison to spectral libraries. mdpi.com

GC-MS is widely used in metabolomics to create a steroid profile, which is a snapshot of the steroid hormones and their metabolites in a biological sample. researchgate.netmdpi.com This can provide valuable insights into metabolic pathways and the effects of compounds like this compound on steroidogenesis. By using selected ion monitoring (SIM) mode, the sensitivity of the analysis can be significantly increased, allowing for the detection of trace amounts of steroids. researchgate.net

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic and spectrometric techniques are indispensable for the unambiguous structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the definitive structural elucidation of organic molecules, including this compound. mdpi.comlibretexts.org NMR provides detailed information about the carbon-hydrogen framework of the molecule. fz-juelich.de One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental. The ¹H NMR spectrum provides information on the chemical environment of each proton, including its chemical shift, signal multiplicity (splitting pattern), and integration (number of protons). mdpi.com The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. mdpi.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. COSY spectra show correlations between coupled protons, while HSQC and HMBC spectra reveal one-bond and multiple-bond correlations between protons and carbons, respectively. This wealth of information allows for the complete and unambiguous assignment of all proton and carbon signals in the molecule, confirming the structure of this compound. frontiersin.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Features of a Steroid Backbone

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C3 (C=O) | - | ~199 |

| C4 | ~6.2 | ~124 |

| C5 | - | ~171 |

| C18 (CH₃) | ~0.9 | ~11 |

| C19 (CH₃) | ~1.2 | ~17 |

This table provides approximate chemical shift values for common steroid structures based on general knowledge and published data for similar compounds like testosterone. researchgate.net Actual values for this compound would require experimental determination.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. bioanalysis-zone.commsesupplies.com Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of the exact mass of the parent ion. bioanalysis-zone.comresearchgate.net This accurate mass measurement is used to determine the molecular formula of this compound, which has a calculated exact mass of 386.20932405 Da. nih.gov

In addition to accurate mass determination of the molecular ion, HRMS is used to analyze the fragmentation pattern of the molecule. nih.gov Techniques such as tandem mass spectrometry (MS/MS) are employed, where the parent ion is isolated, fragmented, and the masses of the resulting fragment ions are measured with high resolution. sciex.com This provides detailed structural information that can be used to confirm the identity of the compound. fu-berlin.de For example, the fragmentation of the steroid backbone and the loss of the acetate group would produce characteristic fragment ions that can be precisely measured and identified. fu-berlin.de The high resolving power of HRMS also helps to eliminate interferences from other compounds in the sample matrix. researchgate.net

Development of Reference Standards and Analytical Standards for Steroid Research

The availability of high-purity reference standards is a prerequisite for the accurate quantification and identification of this compound in research. nih.gov Reference standards are highly characterized materials that serve as a benchmark for analytical measurements. aquigenbio.com Certified Reference Materials (CRMs) are a type of reference standard that comes with a certificate providing information on its purity and traceability to national or international standards. sigmaaldrich.com

The development of a reference standard for this compound involves its synthesis and extensive purification to achieve a high level of purity. synzeal.com The purity is then rigorously assessed using a combination of analytical techniques, including HPLC, GC-MS, NMR, and HRMS, as described in the preceding sections. The characterization data confirms the identity and establishes the purity of the standard. synzeal.comsynzeal.com

These reference standards are crucial for a variety of applications in steroid research, including:

Calibration of analytical instruments: Used to create calibration curves for the accurate quantification of this compound in unknown samples. endocrine-abstracts.org

Method validation: Employed to assess the accuracy, precision, and linearity of analytical methods. researchgate.netakjournals.com

Quality control: Used as a control to ensure the ongoing performance of analytical methods. synzeal.com

Identification: The analytical data of the reference standard (e.g., retention time, mass spectrum) is used to confirm the presence of this compound in research samples. medchemexpress.com

Several commercial suppliers provide reference standards for a wide range of steroids, including impurities and metabolites, which are essential for comprehensive research. lgcstandards.com

Bioanalytical Method Development for Quantification in Complex Biological Matrices from Research Models

The accurate quantification of this compound and related corticosteroids in complex biological matrices is fundamental for preclinical research. The development of robust and reliable bioanalytical methods is critical for understanding the pharmacokinetic and metabolic profiles of these compounds. These methods must be highly selective and sensitive to differentiate and measure low concentrations of the analyte in matrices such as plasma, serum, and tissue homogenates, which contain numerous endogenous and exogenous substances. japsonline.com The gold standard for this type of analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers superior specificity and sensitivity compared to older techniques like immunoassays. nih.govprotocols.io

Sample preparation is a pivotal step in the bioanalytical workflow, designed to extract the analyte from the matrix, remove interfering substances, and concentrate the sample. phenomenex.com The choice of technique depends on the specific matrix and the physicochemical properties of the analyte. Common approaches for steroid analysis include:

Protein Precipitation (PPT): A straightforward method where a solvent like acetonitrile is added to a plasma or serum sample to denature and precipitate proteins. nih.govlcms.cz While simple and cost-effective, it may result in less clean extracts compared to other techniques. lcms.czamazonaws.com

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, such as an aqueous sample and an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). nih.govnih.gov LLE is effective at removing non-lipid interferences and concentrating the analyte. phenomenex.com

Supported Liquid Extraction (SLE): A modern alternative to LLE that uses a solid diatomaceous earth support. The aqueous sample is absorbed onto the support, and the analyte is eluted with a water-immiscible organic solvent. This technique is easily automated, making it suitable for high-throughput analysis. protocols.iooup.com

Solid-Phase Extraction (SPE): This method uses a solid sorbent, typically in a cartridge format, to selectively retain the analyte while interferences are washed away. phenomenex.com It can provide very clean extracts and high concentration factors.

Following extraction, the sample is subjected to chromatographic separation, most commonly using reversed-phase high-performance liquid chromatography (RP-HPLC). Columns such as C18 are frequently employed to separate steroids based on their hydrophobicity. protocols.iosemanticscholar.org The separation is typically achieved using a gradient elution with a mobile phase consisting of water and an organic solvent like methanol or acetonitrile, often with additives like formic acid to improve ionization. nih.govprotocols.io

Detection is predominantly carried out using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This highly selective detection method monitors specific precursor-to-product ion transitions for the analyte and its stable isotope-labeled internal standard, ensuring accurate quantification even at very low concentrations. nih.govnih.gov

Method validation is performed according to established guidelines to ensure the reliability of the analytical data. japsonline.comamazonaws.com Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and the lower limit of quantification (LLOQ).

Research Findings & Method Parameters

Research on the bioanalysis of corticosteroids demonstrates the successful development and validation of numerous LC-MS/MS methods for quantifying compounds structurally similar to this compound in various biological matrices. For instance, a method for analyzing multiple steroids in rat plasma utilized a simple protein precipitation step and achieved excellent sensitivity and reproducibility. amazonaws.com Another study focused on analyzing steroids in mouse plasma and bone marrow, employing an automated supported liquid extraction (SLE) for sample preparation, highlighting the adaptability of these methods to different complex matrices from research models. protocols.io

The tables below summarize typical performance characteristics of validated LC-MS/MS methods for corticosteroids in biological fluids, reflecting the standards achievable for a method intended for this compound.

| Parameter | Description | Source |

|---|---|---|

| Biological Matrix | Rat Plasma | amazonaws.com |

| Sample Preparation | Protein Precipitation | amazonaws.com |

| Chromatography Column | XTerra MS C18 (100 mm x 3.9 mm, 5 µm) | amazonaws.com |

| Mobile Phase | Acetonitrile and 0.01M Ammonium Formate (Gradient) | amazonaws.com |

| Detection | Tandem Mass Spectrometry (LC-MS/MS) | amazonaws.com |

| Validation Parameter | Result | Source |

|---|---|---|

| Linearity Range | 1–500 ng/mL | amazonaws.com |

| Correlation Coefficient (r²) | > 0.99 | lcms.cz |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | amazonaws.com |

| Accuracy | 97.2% – 102.2% | amazonaws.com |

| Precision (Intra- and Inter-day) | Within ±15% RSD | amazonaws.com |

| Extraction Recovery | > 65% | amazonaws.com |

These findings underscore that well-validated LC-MS/MS methods provide the necessary sensitivity, specificity, and reliability for quantifying this compound in complex biological samples from research models, thereby enabling thorough investigation of its pharmacological properties.

Computational Modeling and Theoretical Studies on 11 Deoxyprednisone Acetate

Molecular Docking and Ligand-Protein Interaction Simulations with Relevant Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, 11-Deoxyprednisone acetate (B1210297) with its biological targets. As a corticosteroid, the primary target for 11-Deoxyprednisone acetate is the Glucocorticoid Receptor (GR), a nuclear receptor that mediates the anti-inflammatory and metabolic effects of glucocorticoids. researchgate.netoncotarget.com

Simulations of this compound docked into the ligand-binding domain (LBD) of the Glucocorticoid Receptor (GR) are performed to understand the molecular basis of its action. Studies on similar corticosteroids, like prednisolone (B192156) acetate and dexamethasone (B1670325), provide a framework for these investigations. researchgate.netnih.gov For instance, docking studies involving prednisolone derivatives with the GR (PDB ID: 6DXK) have been performed to evaluate their binding affinity and interaction patterns. researchgate.net

The docking process for this compound would involve placing the molecule into the binding pocket of the GR LBD. The resulting complex is then scored based on the intermolecular interactions, which typically include:

Hydrogen Bonds: The 17-hydroxyl and 21-acetyloxy groups of this compound are key sites for forming hydrogen bonds with amino acid residues in the GR binding pocket.

Van der Waals Interactions: The steroidal backbone of the molecule establishes extensive van der Waals contacts with hydrophobic residues within the LBD.

Electrostatic Interactions: The ketone groups at positions 3 and 20 also contribute to the electrostatic complementarity with the receptor.

Molecular docking of related steroids like cyproterone (B1669671) acetate and RU486 into a GR homology model has shown that the steroid scaffold fits within the binding pocket. nih.gov A key difference for this compound compared to active glucocorticoids like prednisolone is the absence of the 11β-hydroxyl group. This group is crucial for potent GR activation. Docking simulations can precisely model how this absence affects the positioning of the steroid within the LBD and alters the interaction network, potentially leading to a different pharmacological profile, such as reduced agonist activity or even antagonism.

| Functional Group of Ligand | Potential Interacting Residue in GR | Type of Interaction | Significance |

|---|---|---|---|

| C3-ketone | Gln, Arg | Hydrogen Bond | Anchors the A-ring of the steroid. |

| C17-hydroxyl | Asn, Thr | Hydrogen Bond | Critical for binding affinity. |

| C20-ketone | Gln | Hydrogen Bond | Contributes to binding and orientation. |

| C21-acetate | Tyr, Met | Hydrogen Bond, Hydrophobic | Influences solubility and binding. |

| Steroid Backbone | Leu, Met, Phe, Trp | Van der Waals / Hydrophobic | Stabilizes the overall ligand-receptor complex. |

Quantum Chemical Calculations to Understand Electronic Properties and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of this compound. arabjchem.org These calculations provide fundamental insights into the molecule's behavior at a subatomic level.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. arabjchem.orgsapub.org

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. mdpi.com Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), such as around the oxygen atoms of the ketone and acetate groups. Blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). This map helps predict sites for intermolecular interactions, particularly hydrogen bonding. mdpi.com

Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the charge distribution and identifying reactive sites. sapub.org

Bond Order and Length: Calculations can determine the strength and length of specific bonds, such as the C=O and C=C bonds in the ring structure, offering insights into their vibrational spectra and reactivity. mdpi.com

For this compound, quantum calculations would reveal the electron-rich nature of the carbonyl and hydroxyl oxygens, confirming them as primary sites for hydrogen bonding within the GR. The calculations would also quantify the impact of the acetate group on the electronic properties of the side chain compared to a simple hydroxyl group.

| Calculated Property | Information Obtained | Predicted Finding for this compound |

|---|---|---|

| E(HOMO) | Electron donating ability | Localized on the diene system of the A-ring. |

| E(LUMO) | Electron accepting ability | Localized on the α,β-unsaturated ketone system. |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | A moderate gap, indicating a balance of stability and reactivity. |

| Molecular Electrostatic Potential (MEP) | Sites for intermolecular interactions | Negative potential around carbonyl and hydroxyl oxygens; positive potential around hydrogens. |

| Atomic Charges | Reactivity of specific atoms | High negative charges on oxygen atoms, confirming their role as H-bond acceptors. |

Molecular Dynamics Simulations to Investigate Conformational Dynamics and Solvent Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mpg.dersc.org For this compound, MD simulations can be applied to the ligand alone in a solvent (like water) or to the ligand-receptor (GR) complex.

Ligand in Solvent: These simulations investigate the conformational flexibility of the this compound molecule itself. A key area of interest is the rotation around the C17-C20 bond and the flexibility of the C21-acetate side chain. The simulation tracks how the molecule interacts with surrounding water molecules, providing insights into its solubility and hydration shell.

Ligand-Receptor Complex: MD simulations of the this compound-GR complex are crucial for understanding the stability of the docked pose and the dynamic nature of their interaction. mdpi.com While docking provides a static snapshot, MD reveals how the ligand and receptor adapt to each other. nih.gov It can confirm the stability of key hydrogen bonds, identify water-mediated interactions, and reveal conformational changes in the receptor induced by ligand binding. The absence of the 11β-hydroxyl group may lead to increased local flexibility or instability in the complex compared to active glucocorticoids, which could be quantified through Root Mean Square Fluctuation (RMSF) analysis of the protein backbone. rsc.org

These simulations can run for nanoseconds to microseconds, generating trajectories that map the conformational landscape of the complex and help calculate binding free energies, offering a more accurate prediction of binding affinity than docking scores alone. mdpi.com

In Silico Prediction of Metabolic Pathways and Enzyme Substrate Specificity

In silico methods can predict the metabolic fate of this compound by comparing its structure to the known substrates of metabolic enzymes. nih.gov This is often done using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and specialized software that predicts sites of metabolism. scielo.br

For a steroid molecule like this compound, key predicted metabolic transformations include:

11β-Hydroxylation: The most significant predicted pathway is the conversion to Prednisolone acetate. The "11-deoxy" structure makes it a prime substrate for 11β-hydroxylase enzymes, primarily CYP11B1 and CYP11B2. nih.gov This conversion would transform it from a precursor into a more active glucocorticoid.

Reduction of the A-ring: The double bond at C1-C2 and the C4-C5 double bond, along with the C3-ketone, are susceptible to reduction by reductases in the liver, leading to inactive metabolites.

Ester Hydrolysis: The acetate group at C21 can be hydrolyzed by esterase enzymes to yield 11-Deoxyprednisolone. pharmaffiliates.com

Reduction of the C20-ketone: The ketone at C20 can be reduced to a hydroxyl group.

These prediction tools work by identifying structural motifs (e.g., an unsubstituted carbon at a position known for hydroxylation) and using models of enzyme active sites to assess the likelihood of a reaction. biorxiv.org The results help prioritize which metabolites to search for in experimental studies.

| Metabolic Reaction | Enzyme Family | Predicted Product | Biological Significance |

|---|---|---|---|

| 11β-Hydroxylation | Cytochrome P450 (CYP11B) | Prednisolone acetate | Conversion to a more potent glucocorticoid. nih.gov |

| Ester Hydrolysis | Esterases | 11-Deoxyprednisolone | Removal of the acetate group, altering solubility and activity. |

| A-ring Reduction | 5α/5β-reductases, 3α/3β-HSDs | Dihydro and Tetrahydro metabolites | Inactivation and preparation for excretion. |

| 20-keto Reduction | 20α/20β-HSDs | 20-hydroxy metabolites | Metabolic inactivation. |

Future Research Directions and Translational Potential in Basic Scientific Inquiry

Exploration of Novel Biocatalytic Routes for 11-Deoxyprednisone Acetate (B1210297) Synthesis

The industrial synthesis of corticosteroids often involves complex chemical steps. researchgate.net Biocatalysis, the use of natural catalysts like enzymes and whole microorganisms, offers a more sustainable and selective alternative to traditional chemical synthesis. researchgate.netcancerresearchhorizons.com Future research should focus on discovering and engineering novel biocatalytic routes for the efficient synthesis of 11-Deoxyprednisone acetate.

One promising area of investigation is the use of microbial transformations. Various microorganisms, including fungi and bacteria, possess a diverse array of enzymes capable of modifying steroid structures with high regio- and stereoselectivity. researchfloor.orgresearchgate.net For instance, the biotransformation of cortexolone and its acetylated derivatives has been demonstrated using fungi such as Cunninghamella blakesleeana and Curvularia lunata. researchgate.netresearchgate.net Specifically, the 11β-hydroxylation of cortexolone-21-acetate to hydrocortisone (B1673445) acetate has been achieved in a single step using Cunninghamella blakesleeana ATCC 8688a. researchgate.netscispace.com This highlights the potential for identifying microorganisms that can efficiently perform the necessary reactions to produce this compound from readily available precursors. Research efforts could focus on screening diverse microbial populations for the desired enzymatic activities, such as the dehydrogenation of a suitable precursor. For example, the Δ1-dehydrogenation of cortisone (B1669442) and hydrocortisone to prednisone (B1679067) and prednisolone (B192156), respectively, has been efficiently carried out by Rhodococcus coprophilus DSM 43347. researchfloor.org

Furthermore, the field of synthetic biology offers powerful tools to engineer microbial cell factories for the targeted production of steroid intermediates. frontiersin.org This could involve introducing and overexpressing genes encoding specific enzymes, such as 3-ketosteroid Δ¹-dehydrogenases, into robust microbial chassis like E. coli or Mycolicibacterium. researchgate.netgoogle.com The development of such engineered microorganisms could lead to more efficient and environmentally friendly production processes for this compound.

Table 1: Examples of Microbial Transformations Relevant to Corticosteroid Synthesis

| Microorganism | Substrate | Product(s) | Key Transformation | Reference(s) |

| Cunninghamella blakesleeana ATCC 8688a | Cortexolone-21-acetate | Hydrocortisone acetate | 11β-hydroxylation | researchgate.netscispace.com |

| Rhodococcus coprophilus DSM 43347 | Cortisone, Hydrocortisone | Prednisone, Prednisolone | Δ1-dehydrogenation | researchfloor.org |

| Pseudomonas oleovorans | Hydrocortisone | Prednisolone | 1,2-dehydrogenation | nih.gov |

| Cunninghamella elegans | Prednisone | 17α,21-dihydroxy-5α-pregn-1-ene-3,11,20-trione, 17α,20S,21-trihydroxy-5α-pregn-1-ene-3,11-dione | Reduction | researchgate.net |

Deeper Understanding of Acetate Metabolism and its Connection to Steroid Biochemistry

Acetate serves as a fundamental building block for the biosynthesis of cholesterol, the precursor to all steroid hormones. ahajournals.orgbioscientifica.com While the general pathway from acetate to cholesterol is well-established, a deeper understanding of the metabolic flux and regulatory networks connecting acetate metabolism to the synthesis of specific glucocorticoids like prednisone is an important area for future research.

Studies have shown that glucocorticoids can influence acetate metabolism. For example, dexamethasone (B1670325) has been observed to decrease the incorporation of 1-[14C]acetate into lipids in skeletal muscle myotubes. endocrine-abstracts.orgoup.com Conversely, cortisol has been shown to decrease the incorporation of [14C]-acetate into lipids in primary human hepatocytes. researchgate.net These findings suggest a complex feedback loop between glucocorticoids and acetate metabolism.

Future research could employ techniques like 13C metabolic flux analysis to trace the path of acetate carbons through the steroidogenic pathway leading to prednisone precursors. nih.govisotope.com This would provide quantitative insights into the efficiency of acetate utilization and identify potential rate-limiting steps. Such studies could investigate how the metabolic state of the cell, including the availability of acetate and other energy sources, influences the production of this compound and its subsequent conversion to prednisone. Understanding these connections could lead to strategies for optimizing steroid production in biotechnological systems by manipulating the metabolic environment.

Application of Advanced Multi-Omics Approaches to Unravel Steroid Networks

The biosynthesis and metabolism of steroids involve complex networks of genes, proteins, and metabolites. oup.comoup.com Advanced multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful systems biology framework to unravel these intricate steroid networks. nih.govmdpi.comnih.gov

Future research should apply these multi-omics strategies to comprehensively map the cellular processes involved in the synthesis and transformation of this compound. For example, transcriptome profiling could identify genes that are upregulated or downregulated during the microbial transformation of a precursor to this compound. frontiersin.org Proteomics could then identify the corresponding enzymes and regulatory proteins. Metabolomics would provide a snapshot of the steroid intermediates and byproducts, offering a direct measure of the metabolic flux. nih.gov

Integrating these different layers of "omics" data can help to construct detailed models of the steroidogenic network. researchgate.net This can reveal novel regulatory mechanisms and identify key nodes in the network that could be targeted for metabolic engineering to improve the production of this compound. Such a systems biology approach has been successfully used to study glucocorticoid receptor signaling and can be extended to the biosynthetic pathways of their precursors. nih.govresearchgate.net

Development of this compound as a Biochemical Probe for Steroid Pathway Research

Biochemical probes are essential tools for studying enzymatic reactions and metabolic pathways. This compound, as a specific intermediate in the prednisone synthesis pathway, has the potential to be developed into a valuable biochemical probe.

One potential application is its use as an internal standard in mass spectrometry-based methods for the quantitative analysis of steroid profiles. scioninstruments.comresearchgate.net The use of isotopically labeled internal standards is crucial for accurate quantification in complex biological matrices. oup.commedrxiv.org Synthesizing a deuterated or 13C-labeled version of this compound would provide a reliable standard for studies investigating the pharmacokinetics and metabolism of prednisone and its precursors.

Furthermore, this compound could be used as a substrate in enzymatic assays to characterize the activity of specific enzymes involved in its metabolism. For example, it could be used to study the kinetics and substrate specificity of the 11β-hydroxylase enzyme that converts it to prednisone. Such studies are crucial for understanding the efficiency of this key step in corticosteroid biosynthesis. researchgate.net The metabolism of similar steroid esters, such as cortexolone-17α-propionate, has been studied in rat and human plasma, demonstrating the feasibility of using such compounds to investigate metabolic stability and pathways. rsc.org

Identifying Knowledge Gaps and Formulating New Research Hypotheses for Fundamental Steroid Science

Despite decades of research, there are still significant knowledge gaps in our understanding of steroid biosynthesis and metabolism. nih.gov The study of this compound and its position in the glucocorticoid pathway can help to address some of these unanswered questions.

A major area for future investigation is the regulation and efficiency of the C-11 hydroxylation step, which is critical for the biological activity of glucocorticoids. nih.gov While the involvement of cytochrome P450 enzymes is known, the precise mechanisms that govern the specificity and rate of this reaction in different biological systems are not fully elucidated. Research could focus on identifying and characterizing novel 11β-hydroxylases from diverse sources and understanding their structure-function relationships.

Formulating new research hypotheses based on these knowledge gaps is crucial for advancing the field. For example, one could hypothesize that specific microbial enzymes exist that can perform both dehydrogenation and acetylation in a single step, leading to a more direct synthesis of this compound. Another hypothesis could be that the acetate moiety of this compound influences its transport across cell membranes or its interaction with metabolic enzymes, thus modulating its conversion to prednisone.

Q & A

Q. What are the standard protocols for synthesizing 11-Deoxyprednisone acetate, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis protocols should reference established acetylation methodologies, such as those outlined for cellulose acetate in (Table 1: Experimental design of twelve methods). Key parameters include temperature (e.g., 40–80°C), reaction time (6–24 hrs), and molar ratios of reagents. Yield optimization requires iterative adjustments to these variables, validated by HPLC or NMR for purity . Safety protocols (e.g., PPE, ventilation) from and must be followed to mitigate hazards like skin irritation or respiratory exposure .

Q. Which analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Use IR spectroscopy to confirm acetyl group incorporation (e.g., C=O stretch at ~1740 cm⁻¹) and NMR (¹H/¹³C) for structural elucidation. Compare spectral data to certified reference materials ( ) for validation. Discrepancies in peak splitting or integration may indicate stereochemical impurities, requiring column chromatography or recrystallization for purification .

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Employ accelerated stability testing by incubating the compound in buffers (e.g., acetate buffer, pH 3.6–5.6, ) at elevated temperatures (40–60°C). Monitor degradation via UV-Vis spectroscopy or mass spectrometry. Statistical tools (e.g., ANOVA) should analyze time-dependent changes, with replication (n ≥ 3) to ensure reliability .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

- Methodological Answer : Cross-validate results using complementary techniques: X-ray for absolute configuration and NMR for solution-state conformation. Computational modeling (e.g., DFT calculations) can reconcile discrepancies by simulating spectra under experimental conditions. Document all parameters and validation steps per ’s guidelines for reproducibility .

Q. What strategies are effective for optimizing the scalability of this compound synthesis while maintaining enantiomeric excess?

- Methodological Answer : Apply Quality by Design (QbD) principles: identify critical process parameters (CPPs) via fractional factorial design, then optimize using response surface methodology (RSM). Scale-up requires adherence to Good Laboratory Practices () and validation through in-process controls (e.g., TLC, inline IR) .

Q. How should researchers address batch-to-batch variability in biological activity assays involving this compound?

- Methodological Answer : Standardize assay conditions using acetate buffer (pH 5.0 ± 0.2, ) to minimize pH-induced activity fluctuations. Include internal controls (e.g., dexamethasone) and normalize data to account for inter-experimental variability. Advanced statistical models (e.g., mixed-effects regression) can isolate batch effects from biological responses .

Q. What documentation standards are critical for ensuring reproducibility in studies involving this compound?

- Methodological Answer : Follow ’s framework: record synthesis parameters (e.g., solvent purity, catalyst lot numbers), analytical instrument calibration data, and raw spectral files. Use version-controlled electronic lab notebooks (ELNs) and share datasets via repositories like Zenodo. Disclose negative results (e.g., failed syntheses) to avoid publication bias .

Methodological Considerations

Q. How can multi-omics approaches (e.g., metabolomics, transcriptomics) be integrated to study the compound’s mechanism of action?

- Methodological Answer : Design longitudinal studies with timed dose-response experiments. Use LC-MS/MS for metabolite profiling and RNA-seq for transcriptomic analysis. Bioinformatics tools (e.g., pathway enrichment analysis) link molecular changes to phenotypic outcomes. Validate hypotheses via CRISPR knockouts or siRNA silencing in cell models .

Q. What ethical and safety protocols are mandatory for handling this compound in preclinical studies?

- Methodological Answer : Adhere to OSHA HCS standards (): use fume hoods, nitrile gloves, and eye protection. For in vivo studies, obtain IACUC approval and follow ARRIVE guidelines for animal welfare. Document adverse events (e.g., toxicity) and report to institutional review boards .

Data Management and Reporting

Q. How should researchers structure a manuscript to highlight novel findings on this compound while addressing contradictory prior studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。